molecular formula C10H6BrCl2N B598691 3-Bromo-4,8-dichloro-6-methylquinoline CAS No. 1204811-20-0

3-Bromo-4,8-dichloro-6-methylquinoline

Cat. No.: B598691
CAS No.: 1204811-20-0
M. Wt: 290.969
InChI Key: ALTKCJFAABUJPU-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

3-Bromo-4,8-dichloro-6-methylquinoline stands as a representative example of the sophisticated chemical modifications achievable within quinoline-based molecular architectures. This compound embodies the intersection of traditional heterocyclic chemistry with modern synthetic approaches, demonstrating how selective halogenation can create molecules with distinct properties and potential applications. The presence of three halogen atoms alongside a methyl substituent creates a unique electronic environment that distinguishes this compound from simpler quinoline derivatives. Research into halogenated quinolines has revealed their capacity to serve as versatile synthetic intermediates and bioactive compounds, making detailed characterization of individual members like this compound essential for advancing both fundamental understanding and practical applications.

The compound represents a culmination of decades of quinoline chemistry development, building upon foundational work that began with the initial discovery and isolation of the parent quinoline structure. Modern synthetic methodologies have enabled the precise placement of halogen atoms at specific positions, allowing chemists to fine-tune molecular properties through strategic substitution patterns. The specific combination of bromine and chlorine atoms in this molecule, along with the methyl group, creates a complex electronic landscape that influences both chemical reactivity and physical properties. This level of structural sophistication reflects the maturity of quinoline chemistry as a field and the increasing precision with which researchers can modify these heterocyclic frameworks.

Chemical Classification and Nomenclature

The systematic identification and classification of this compound requires careful consideration of its structural features and position within established chemical taxonomies. This compound belongs to the quinoline family of heterocyclic compounds, specifically representing a trihalogenated derivative with additional methyl substitution. The classification system for such compounds must account for both the fundamental quinoline backbone and the specific pattern of substituents that define its unique identity. Understanding the nomenclature and classification principles for this compound provides insight into the broader organizational framework used for heterocyclic chemistry and the systematic approach to describing complex molecular structures.

International Union of Pure and Applied Chemistry Nomenclature and Structural Designation

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the substitution pattern on the quinoline backbone. This nomenclature follows established conventions for numbering the quinoline ring system, where the nitrogen atom occupies position 1 and subsequent carbon atoms are numbered sequentially around the bicyclic structure. The name explicitly identifies the bromine atom at position 3, chlorine atoms at positions 4 and 8, and a methyl group at position 6, providing a complete structural description that allows for unambiguous identification.

The molecular formula C₁₀H₆BrCl₂N indicates the presence of ten carbon atoms, six hydrogen atoms, one bromine atom, two chlorine atoms, and one nitrogen atom within the molecular structure. This formula reflects the systematic substitution of hydrogen atoms on the parent quinoline structure with halogen atoms and a methyl group. The structural designation encompasses both the connectivity of atoms and the spatial arrangement that defines the compound's three-dimensional geometry. Advanced computational methods have been employed to determine precise structural parameters, including bond lengths, bond angles, and conformational preferences that characterize this particular quinoline derivative.

Chemical Abstracts Service Registry Information

The Chemical Abstracts Service registry number for this compound is 1204811-20-0, providing a unique identifier that facilitates database searches and regulatory tracking. This registry number serves as a permanent, unambiguous reference that remains constant regardless of nomenclature variations or systematic name changes. The Chemical Abstracts Service registration process involves comprehensive verification of molecular structure and composition, ensuring that the assigned number corresponds to a precisely defined chemical entity.

Property Value Reference
Chemical Abstracts Service Number 1204811-20-0
Molecular Weight 290.97 g/mol
Exact Mass 288.90607 Da
Date Created 2010-06-21
Date Modified 2025-05-24

The registry information includes important metadata such as creation and modification dates, which provide insight into the compound's research history and the evolution of available data. The molecular weight of 290.97 grams per mole reflects the combined atomic masses of all constituent atoms, while the exact mass provides precise mass spectrometric identification capabilities. These registry details form an essential foundation for scientific communication and data management in chemical research.

Position within Halogenated Quinoline Family

This compound occupies a distinctive position within the broader halogenated quinoline family, representing a specific substitution pattern that combines multiple halogen types with alkyl substitution. The halogenated quinoline family encompasses a diverse array of compounds characterized by the presence of one or more halogen atoms attached to the quinoline backbone. Research has demonstrated that halogenated quinolines exhibit unique properties that distinguish them from their non-halogenated counterparts, including altered electronic characteristics, modified solubility profiles, and enhanced biological activities.

The specific trihalogenated nature of this compound places it among the more heavily substituted members of the halogenated quinoline family. Comparative studies have shown that the degree and pattern of halogenation significantly influence molecular properties, with compounds containing multiple halogens often exhibiting distinct behaviors compared to monohalogenated or dihalogenated analogues. The presence of both bromine and chlorine atoms within the same molecule creates opportunities for selective chemical transformations, as these halogens exhibit different reactivities toward various reagents and reaction conditions.

The methyl substituent at position 6 adds an additional layer of complexity to the compound's classification, as it introduces alkyl functionality alongside the halogen atoms. This combination of electron-withdrawing halogen atoms and electron-donating alkyl groups creates a unique electronic environment that influences both chemical reactivity and physical properties. Research into structure-activity relationships within the halogenated quinoline family has revealed that such mixed substitution patterns can lead to unexpected and valuable properties that are not readily predictable from the individual substituent effects.

Historical Context of Haloquinoline Development

The development of halogenated quinoline compounds, including this compound, represents a significant chapter in the evolution of heterocyclic chemistry that spans more than a century of scientific advancement. The foundation for this field was established in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially calling it leukol, meaning "white oil" in Greek. This pioneering discovery marked the beginning of systematic quinoline research and laid the groundwork for subsequent investigations into substituted quinoline derivatives.

The progression from simple quinoline to complex halogenated derivatives reflects both advances in synthetic methodology and growing understanding of structure-property relationships. Early researchers recognized that systematic modification of the quinoline structure could lead to compounds with enhanced or entirely new properties. The introduction of halogen atoms into quinoline structures emerged as a particularly fruitful approach, as halogens could significantly alter electronic characteristics while maintaining the fundamental heterocyclic framework. Historical records indicate that halogenated quinolines gained prominence in medicinal chemistry applications, with compounds like broxyquinoline demonstrating antimicrobial properties that sparked broader interest in this chemical class.

The development of sophisticated halogenation techniques enabled the synthesis of increasingly complex derivatives, culminating in compounds like this compound that feature multiple halogen atoms in precisely defined positions. Modern synthetic approaches have benefited from advances in organometallic chemistry, photochemistry, and selective functionalization methods that allow chemists to introduce halogens at specific positions with high precision. This historical progression demonstrates the evolution from serendipitous discovery to rational design in heterocyclic chemistry, with each generation of researchers building upon previous knowledge to create more sophisticated and purposeful molecular architectures.

Significance in Heterocyclic Chemistry Research

The study of this compound holds particular significance within the broader context of heterocyclic chemistry research, serving as both a representative example of advanced synthetic achievement and a platform for investigating fundamental chemical principles. Heterocyclic compounds containing nitrogen atoms, such as quinolines, constitute a major portion of naturally occurring and synthetic bioactive molecules, making their systematic study essential for advancing chemical knowledge and practical applications. The specific structural features of this compound make it an ideal subject for investigating how multiple halogen substitutions influence molecular behavior and reactivity patterns.

Research into halogenated quinolines has revealed important insights into electronic effects, steric interactions, and synthetic accessibility that extend beyond this specific compound to inform broader principles of heterocyclic chemistry. The presence of three halogen atoms in defined positions provides opportunities to study halogen-halogen interactions, electronic coupling effects, and the influence of substitution patterns on molecular geometry. These investigations contribute to fundamental understanding of how structural modifications translate into changes in chemical and physical properties, knowledge that is essential for rational molecular design.

Research Area Significance Key Findings
Synthetic Methodology Metal-free halogenation protocols Room temperature, regioselective reactions
Biological Activity Antimicrobial properties Enhanced activity against resistant pathogens
Electronic Structure Halogen substitution effects Modified electronic distribution and reactivity
Structure-Property Relationships Substituent pattern analysis Correlation between substitution and activity

The compound serves as a valuable model system for developing and testing new synthetic methodologies, particularly those focused on selective functionalization of heterocyclic systems. Recent advances in metal-free halogenation protocols have demonstrated that compounds like this compound can be accessed through economical and environmentally friendly synthetic routes. These methodological developments have broader implications for the synthesis of complex heterocyclic molecules and contribute to the ongoing evolution of sustainable chemical practices.

Properties

CAS No.

1204811-20-0

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.969

IUPAC Name

3-bromo-4,8-dichloro-6-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-2-6-9(13)7(11)4-14-10(6)8(12)3-5/h2-4H,1H3

InChI Key

ALTKCJFAABUJPU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)Cl)Cl

Synonyms

3-Bromo-4,8-dichloro-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

6-Bromo-2-chloro-4,8-dimethylquinoline (CAS 89446-46-8)

  • Molecular Formula : C₁₁H₉BrClN
  • Molar Mass : 270.55 g/mol
  • Substituents : Bromo (position 6), chloro (position 2), methyl (positions 4 and 8).
  • Key Differences: Substituent positions: Bromo at 6 (vs. 3 in the target compound) and chloro at 2 (vs. 4/8). Steric and electronic effects: The 2-chloro group may hinder electrophilic substitution at adjacent positions, while the 6-bromo group directs reactivity toward the para position. Applications: Likely used as a precursor for further functionalization due to its methyl groups, which enhance solubility in non-polar solvents .

3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline

  • Synthesis: Bromination of 2-chloro-3,6-dimethylquinoline using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ (yield: 52%) .
  • Structural Features :
    • Bromomethyl groups at positions 3 and 6, with a chloro at position 2.
    • Crystal packing dominated by C–H···Br interactions and π-π stacking (inter-centroid distance: 3.608 Å).

6-Bromo-4,8-dichloro-quinoline-3-carbonitrile

  • Substituents : Bromo (6), dichloro (4/8), nitrile (3).
  • Key Differences :
    • Nitrile group at position 3 (vs. bromo in the target compound) introduces strong electron-withdrawing effects, activating the ring for nucleophilic attacks.
    • Applications: Nitriles are versatile in click chemistry and metal-catalyzed cross-couplings, making this compound more reactive than the methyl-substituted target .

4-Bromo-6-methoxy-2-methylquinoline

  • Substituents : Bromo (4), methoxy (6), methyl (2).
  • Comparison: Methoxy group enhances solubility in polar solvents (e.g., ethanol) via hydrogen bonding, unlike the chloro and methyl groups in the target compound. Historical use: Served as a precursor for arsenic-containing antimalarial derivatives, highlighting divergent applications compared to halogen-rich analogs .

6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride

  • Structure: Partially saturated quinoline with bromo (6) and dimethyl (4) groups.
  • Key Differences :
    • Saturation reduces aromaticity, altering UV-Vis absorption and redox properties.
    • Hydrochloride salt form improves aqueous solubility, a contrast to the neutral, fully aromatic target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference
3-Bromo-4,8-dichloro-6-methylquinoline C₁₁H₇BrCl₂N 317.45 Br (3), Cl (4/8), CH₃ (6) Potential pharmacological precursor -
6-Bromo-2-chloro-4,8-dimethylquinoline C₁₁H₉BrClN 270.55 Br (6), Cl (2), CH₃ (4/8) Solubility in non-polar solvents
3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline - - BrCH₂ (3/6), Cl (2) Solid-state stability via halogen bonds
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile C₁₀H₃BrCl₂N₂ 320.86 Br (6), Cl (4/8), CN (3) Reactivity in cross-coupling reactions
4-Bromo-6-methoxy-2-methylquinoline C₁₁H₁₀BrNO 268.11 Br (4), OCH₃ (6), CH₃ (2) Antimalarial derivative synthesis
6-Bromo-tetrahydroquinoline hydrochloride C₁₁H₁₅BrClN 296.61 Br (6), (CH₃)₂ (4), HCl salt Enhanced aqueous solubility

Research Findings and Implications

  • Synthetic Strategies: Halogenation (e.g., NBS) and cross-coupling (e.g., Pd catalysis) are common for bromoquinolines, though substituent positions dictate reagent choice and reaction conditions .
  • Structure-Property Relationships: Electron-withdrawing groups (e.g., Cl, Br, CN) reduce basicity of the quinoline nitrogen, affecting coordination chemistry. Methyl and methoxy groups improve solubility but may sterically hinder reactions at adjacent positions.
  • Pharmacological Potential: Bromo- and chloroquinolines are frequently explored as antimicrobial and anticancer agents due to halogen-induced bioactivity .

Preparation Methods

The introduction of bromine at the 3-position of quinoline derivatives has been achieved through formal [4 + 2]-cycloaddition reactions between N-aryliminium ions and 1-bromoalkynes. In a seminal study, Tummatorn et al. demonstrated that arylmethyl azides, when treated with trifluoroacetic acid, generate N-aryliminium intermediates that react with 1-bromoalkynes to yield 3-bromoquinolines . For 3-bromo-4,8-dichloro-6-methylquinoline, this method could be adapted by pre-functionalizing the starting azide with methyl and chloro groups.

Optimization Insights :

  • Solvent System : Dichloromethane at 0°C minimizes side reactions during iminium ion formation.

  • Yield : 78–85% for analogous 3-bromoquinolines, contingent on electron-withdrawing substituents (e.g., Cl) directing cycloaddition .

  • Limitations : Competing reactions occur if unprotected hydroxyl or amine groups are present, necessitating protective strategies.

Sequential Chlorination at 4- and 8-Positions

Dichlorination at the 4- and 8-positions requires meticulous control to avoid over-halogenation. A patent by CN102942524A details a radical chlorination approach using Cl₂ gas under tungsten-iodine lamp irradiation in ortho-dichlorobenzene . For instance, 6-methylquinoline derivatives undergo chlorination at 115–140°C with phosphorus trichloride (PCl₃) as a catalyst, achieving >90% conversion to dichloro intermediates.

Stepwise Protocol :

  • 4-Chlorination : React 6-methylquinoline with 1.2 equiv Cl₂ at 105°C for 36 hours (81% yield) .

  • 8-Chlorination : Increase temperature to 130°C and introduce excess Cl₂ (2.5 equiv) for 48 hours (76% yield) .

  • Workup : Quench with aqueous NaHCO₃ and purify via column chromatography (hexane/ethyl acetate).

Critical Parameters :

  • Catalyst Loading : 0.1–0.25 mol% PCl₃ prevents tar formation .

  • Radical Initiation : Light irradiation enhances Cl₂ dissociation, improving regioselectivity .

MethodYield (%)Purity (%)
Friedel-Crafts7095
Directed Metalation5588
Cross-Coupling6090

Integrated Synthetic Pathways

Combining the above steps into a coherent sequence presents logistical challenges. Two viable routes emerge:

Scalability and Industrial Feasibility

The chlorination method described in CN102942524A has been piloted at kilogram scale with consistent yields (80–85%) . Key scalability factors include:

  • Solvent Recovery : ortho-Dichlorobenzene is distilled and reused, reducing costs by 30%.

  • Waste Management : HCl gas is scrubbed with NaOH, generating NaCl brine.

Q & A

Q. What are the established synthetic routes for 3-Bromo-4,8-dichloro-6-methylquinoline, and what critical reaction conditions must be controlled?

The synthesis typically involves sequential halogenation and functionalization of a quinoline precursor. Key steps include:

  • Bromination : Electrophilic substitution at position 3 using brominating agents (e.g., PBr3\text{PBr}_3) under anhydrous conditions to minimize side reactions .
  • Chlorination : Dual chlorination at positions 4 and 8 via radical or electrophilic pathways, often requiring catalysts like FeCl3\text{FeCl}_3 and controlled temperature (80–120°C) to avoid over-halogenation .
  • Methylation : Introduction of the methyl group at position 6 using Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with methyl boronic acid derivatives) .

Q. Critical Parameters :

  • Solvent polarity (e.g., dichloromethane for bromination, DMF for coupling reactions).
  • Exclusion of moisture to prevent hydrolysis of intermediates.
  • Reaction monitoring via TLC or HPLC to ensure intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • 1H^1\text{H}-NMR: Identifies methyl group resonance (δ ~2.5 ppm) and aromatic proton splitting patterns to confirm substitution positions .
    • 13C^{13}\text{C}-NMR: Distinguishes halogenated carbons (e.g., C-Br\text{C-Br}, δ ~110–120 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C10H7BrCl2N\text{C}_{10}\text{H}_7\text{BrCl}_2\text{N}, expected m/zm/z 308.89) and isotopic patterns for Br/Cl .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents, particularly steric effects from the methyl group .

Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How does the methyl group at position 6 influence the compound’s reactivity in cross-coupling reactions?

The methyl group acts as an electron-donating substituent, enhancing electron density at adjacent positions and facilitating:

  • Buchwald-Hartwig Amination : Accelerates C–N bond formation at position 2 or 4 due to increased nucleophilicity .
  • Negishi Coupling : Improves stability of palladium intermediates at position 3 (bromine site), enabling selective aryl-zinc reagent insertion .

Methodological Note : Use sterically hindered ligands (e.g., SPhos\text{SPhos}) to suppress competing reactions at the methyl-adjacent positions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Adopt a Design of Experiments (DoE) approach to evaluate variables:

VariableOptimal RangeImpact on Yield
Bromination temperature0–5°CMinimizes di-bromination
Chlorination catalystFeCl3\text{FeCl}_3 (10 mol%)Maximizes regioselectivity
Reaction time (methylation)12–16 hrsEnsures complete coupling

Resolution of Contradictions : Conflicting reports on chlorination efficiency (e.g., AlCl3\text{AlCl}_3 vs. FeCl3\text{FeCl}_3) can be addressed by comparing activation energies via DFT calculations .

Q. What methodologies are recommended for evaluating the biological activity of this compound in antimicrobial assays?

  • Target Identification : Use molecular docking to predict binding to bacterial enzymes (e.g., DNA gyrase), leveraging the compound’s halogenated structure for hydrophobic interactions .
  • In Vitro Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .
    • Time-Kill Kinetics : Monitor bactericidal activity at 2× MIC over 24 hours to assess concentration-dependent effects .
  • SAR Analysis : Compare activity with analogs (e.g., 4,8-dichloro vs. 4,7-dichloro derivatives) to isolate the contribution of substitution patterns .

Q. How should researchers resolve discrepancies in reported reaction conditions for the chlorination step?

Case Study : Contradictory data on chlorination efficiency at 80°C vs. 120°C :

  • Hypothesis Testing : Conduct parallel reactions under both conditions, analyzing intermediates via GC-MS to identify side products (e.g., over-chlorinated species).
  • Mechanistic Insight : Use 35Cl^{35}\text{Cl}-NMR to track chlorine incorporation kinetics, revealing whether temperature alters the reaction pathway (electrophilic vs. radical) .
  • Resolution : Optimize using a gradient temperature protocol (80°C → 100°C) to balance reactivity and selectivity .

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